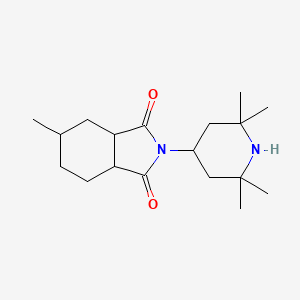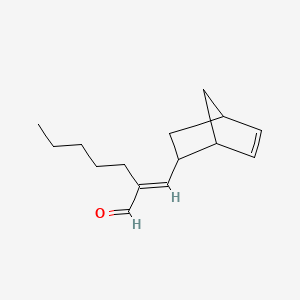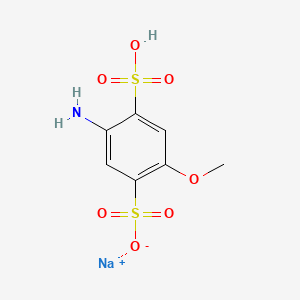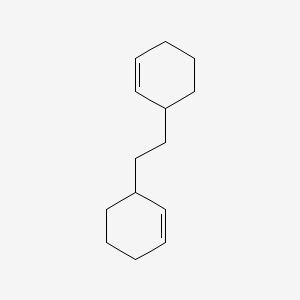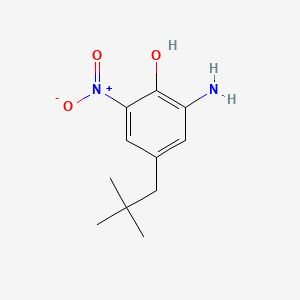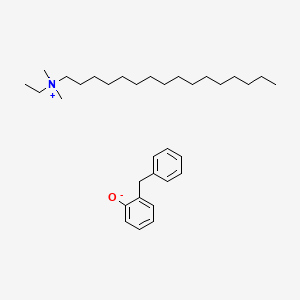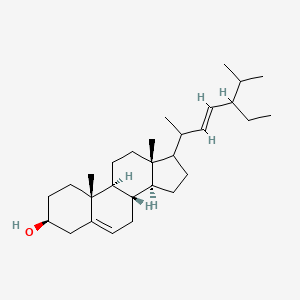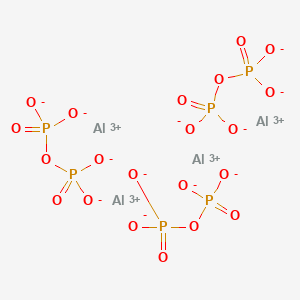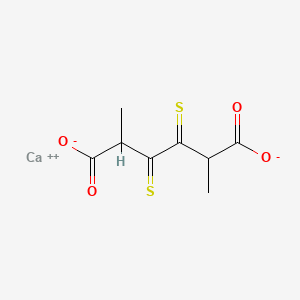![molecular formula C3H5O3Sb B12669297 2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane CAS No. 328-55-2](/img/structure/B12669297.png)
2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane is a unique organoantimony compound with the molecular formula C3H5O3Sb and a molecular weight of 210.83 g/mol This compound is characterized by its bicyclic structure, which includes an antimony atom integrated into the ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane typically involves the reaction of antimony trichloride with glycerol under controlled conditions. The reaction proceeds through the formation of intermediate complexes, which eventually cyclize to form the desired bicyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: Reduction reactions can convert it back to lower oxidation state antimony species.
Substitution: The antimony atom in the compound can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony pentoxide, while reduction could produce antimony trioxide. Substitution reactions can lead to the formation of various organoantimony derivatives .
Wissenschaftliche Forschungsanwendungen
2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoantimony compounds.
Biology: The compound’s unique structure makes it a subject of interest in the study of antimony’s biological interactions.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the treatment of parasitic infections.
Wirkmechanismus
The mechanism of action of 2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane involves its interaction with biological molecules. The antimony atom can form complexes with various biomolecules, potentially inhibiting enzymes or disrupting cellular processes. This interaction is similar to other antimony compounds, which are known to inhibit DNA topoisomerase I, leading to the inhibition of DNA replication and transcription .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6,7-Trioxa-1-borabicyclo[2.2.1]heptane: Similar in structure but contains boron instead of antimony.
Sodium stibogluconate: Another antimony compound used in medicine, particularly for treating leishmaniasis.
Uniqueness
2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane is unique due to its bicyclic structure incorporating an antimony atom. This structural feature imparts distinct chemical properties and reactivity compared to other organoantimony compounds.
Eigenschaften
CAS-Nummer |
328-55-2 |
|---|---|
Molekularformel |
C3H5O3Sb |
Molekulargewicht |
210.83 g/mol |
IUPAC-Name |
2,6,7-trioxa-1-stibabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C3H5O3.Sb/c4-1-3(6)2-5;/h3H,1-2H2;/q-3;+3 |
InChI-Schlüssel |
GDFYOXWTRKCZCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CO[Sb](O1)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



